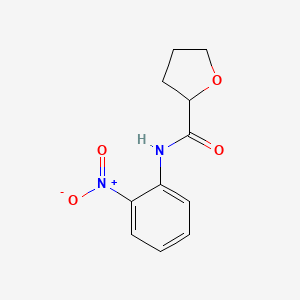

N-(2-nitrophenyl)oxolane-2-carboxamide

Description

N-(2-Nitrophenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by a tetrahydrofuran (oxolane) ring linked via a carboxamide group to a 2-nitrophenyl substituent. Its molecular formula is inferred as C₁₁H₁₂N₂O₄, with an approximate molecular weight of 252.23 g/mol.

Properties

Molecular Formula |

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

N-(2-nitrophenyl)oxolane-2-carboxamide |

InChI |

InChI=1S/C11H12N2O4/c14-11(10-6-3-7-17-10)12-8-4-1-2-5-9(8)13(15)16/h1-2,4-5,10H,3,6-7H2,(H,12,14) |

InChI Key |

YQUUJHRDDQKBAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)oxolane-2-carboxamide typically involves the reaction of 2-nitroaniline with oxalyl chloride to form the corresponding oxamide. This intermediate is then cyclized to form the oxolane ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of N-(2-nitrophenyl)oxolane-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: N-(2-nitrophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide.

Cyclization: Acid or base catalysts, solvents like toluene or dichloromethane.

Major Products Formed:

Reduction: 2-aminophenyl oxolane-2-carboxamide.

Substitution: Various substituted oxolane carboxamides depending on the nucleophile used.

Cyclization: Polycyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry: N-(2-nitrophenyl)oxolane-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It is investigated for its interactions with biological targets and its potential therapeutic applications .

Medicine: N-(2-nitrophenyl)oxolane-2-carboxamide is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group allows it to bind to certain enzymes or receptors, modulating their activity. The oxolane ring provides structural stability and enhances its binding affinity .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

*Estimated logP for THF-F based on fentanyl analogs.

Key Observations:

- THF-F shares the oxolane-2-carboxamide core but incorporates a piperidinyl-phenethyl moiety, critical for μ-opioid receptor binding. Its higher molecular weight and lipophilicity (logP ~3.5) correlate with enhanced blood-brain barrier penetration, unlike the polar nitro-group-containing target compound .

- Thiadiazole and Pyrazole Analogs : Substitution of the nitrophenyl group with sulfur-containing thiadiazole (logP 1.82) or nitrogen-rich pyrazole alters electronic properties and solubility. These analogs may exhibit improved metabolic stability or divergent receptor affinities .

Pharmacological and Regulatory Profiles

- THF-F: A potent synthetic opioid with documented psychoactive effects.

- Target Compound: No direct pharmacological data are available. However, the nitro group may confer distinct biological activity, such as nitric oxide release or enzyme inhibition, warranting further study.

- Its status may change if pharmacological activity resembling opioids or stimulants is identified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.